1-(Aminomethyl)-5-chloronaphthalene

Description

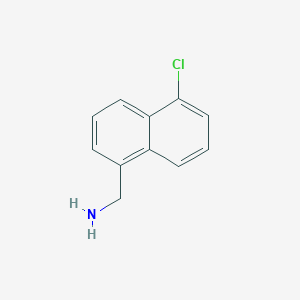

1-(Aminomethyl)-5-chloronaphthalene (CAS: Not explicitly provided in evidence) is a naphthalene derivative featuring a chlorinated aromatic ring system. The compound is characterized by a chlorine substituent at the 5-position and an aminomethyl group (-CH₂NH₂) at the 1-position of the naphthalene scaffold. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis, pharmaceutical intermediates, and materials science. The aminomethyl group enhances nucleophilicity, while the chlorine atom contributes to lipophilicity and influences resonance effects within the aromatic system .

Properties

Molecular Formula |

C11H10ClN |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

(5-chloronaphthalen-1-yl)methanamine |

InChI |

InChI=1S/C11H10ClN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H,7,13H2 |

InChI Key |

OTZTUNMXBRQSHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)Cl)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-5-chloronaphthalene typically involves the chlorination of naphthalene followed by the introduction of the aminomethyl group. One common method is the direct chlorination of naphthalene using chlorine gas in the presence of a catalyst such as ferric chloride. The resulting 5-chloronaphthalene is then subjected to a Mannich reaction, where formaldehyde and ammonia or a primary amine are used to introduce the aminomethyl group at the first position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The chlorination step can be optimized using advanced catalytic systems, and the Mannich reaction can be carried out under controlled conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-5-chloronaphthalene undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form 1-(aminomethyl)-5-chlorodihydronaphthalene.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or sodium alkoxides.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of dihydronaphthalene derivatives.

Substitution: Formation of hydroxyl, alkoxy, or amino-substituted naphthalenes.

Scientific Research Applications

1-(Aminomethyl)-5-chloronaphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-5-chloronaphthalene depends on its specific application. In biological systems, it may interact with cellular components through its aminomethyl and chloronaphthalene moieties. The aminomethyl group can form hydrogen bonds with biological targets, while the chloronaphthalene core can participate in hydrophobic interactions. These interactions can influence various molecular pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 1-Amino-4-chloronaphthalene (): Substituents: Amino (-NH₂) at 1-position, chlorine at 4-position. Electronic Effects: The amino group donates electrons via resonance, while chlorine withdraws electrons inductively. This creates a polarized electronic environment, differing from 1-(Aminomethyl)-5-chloronaphthalene, where the aminomethyl group lacks direct conjugation with the aromatic system. Reactivity: The amino group in 1-Amino-4-chloronaphthalene may participate in electrophilic substitution reactions more readily than the aminomethyl group in the target compound .

- 1-(Aminomethyl)-5-methylnaphthalene (): Substituents: Aminomethyl at 1-position, methyl (-CH₃) at 5-position. Steric and Electronic Effects: Methyl groups are electron-donating via hyperconjugation but lack the electron-withdrawing effect of chlorine.

Functional Group Variations

- N-(5-Aminopentyl)-5-chloronaphthalene-1-sulfonamide (): Substituents: Sulfonamide (-SO₂NH-) linked to a pentylamine chain at the 1-position, chlorine at 5-position. Properties: The sulfonamide group increases acidity (pKa ~10–11) and water solubility compared to the aminomethyl group. The extended alkyl chain enhances lipophilicity, making this compound more suitable for membrane-permeable drug design .

- 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide (): Substituents: Azo (-N=N-) and sulfonamide groups at the 2- and 5-positions, respectively. Applications: The azo group confers vivid color, suggesting utility in dyes. The sulfonamide moiety may impart antimicrobial activity, a feature absent in the aminomethyl-substituted target compound .

Chlorinated vs. Non-Chlorinated Analogues

- 1-(Aminomethyl)-8-methylnaphthalene (): Substituents: Methyl at 8-position, aminomethyl at 1-position. Physicochemical Properties: The lack of chlorine reduces molecular weight (MW ≈ 185 g/mol vs. ~195 g/mol for the chloro analogue) and increases volatility. The methyl group may sterically hinder reactions at the adjacent position .

- Naphthalene, 1-chloromethyl- (): Substituents: Chloromethyl (-CH₂Cl) at 1-position. Reactivity: The chloromethyl group is prone to nucleophilic substitution (e.g., with amines to form aminomethyl derivatives), whereas the aminomethyl group in the target compound is less reactive toward further substitution .

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| This compound | C₁₁H₁₀ClN | -CH₂NH₂ (1), -Cl (5) | ~195.66 | Moderate solubility in polar solvents |

| 1-Amino-4-chloronaphthalene | C₁₀H₈ClN | -NH₂ (1), -Cl (4) | 177.63 | High reactivity in electrophilic substitution |

| N-(5-Aminopentyl)-5-chloronaphthalene-1-sulfonamide | C₁₅H₁₉ClN₂O₂S | -SO₂NH-(CH₂)₅NH₂ (1), -Cl (5) | 326.84 | Enhanced water solubility, acidic |

| 1-(Aminomethyl)-5-methylnaphthalene | C₁₂H₁₃N | -CH₂NH₂ (1), -CH₃ (5) | 171.24 | Lower polarity, higher volatility |

Biological Activity

1-(Aminomethyl)-5-chloronaphthalene is a compound that has garnered attention in various fields of biological research due to its potential interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a naphthalene core with an aminomethyl group and a chlorine atom. The presence of the aminomethyl group allows for the formation of hydrogen bonds, while the chlorine atom can participate in halogen bonding, enhancing its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions may lead to modulation of enzymatic activities or receptor functions, resulting in various biological effects. For instance, the compound may influence metabolic pathways or cellular signaling processes .

Biological Activity Studies

Recent studies have explored the biological effects of this compound across different contexts:

Table 1: Summary of Biological Activity Studies

Case Study 1: Enzyme Interaction

In a study focusing on enzyme interactions, this compound was shown to bind effectively to specific enzymes involved in metabolic pathways. This binding resulted in altered enzyme kinetics, indicating potential for therapeutic applications in metabolic disorders .

Case Study 2: Biodegradation

Research on biodegradation highlighted the role of environmental bacteria in degrading chlorinated compounds, including this compound. Adaptation of bacterial strains led to increased degradation efficiency, suggesting that this compound could be utilized in bioremediation strategies for contaminated environments .

Case Study 3: Antimicrobial Properties

The antimicrobial activity of this compound was assessed against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.